Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a chemical compound with significant pharmacological potential. It is characterized by a unique structure that includes a methyl ester functional group, a propylamino group, and a triazole ring. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 226.28 g/mol. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate can be sourced from various chemical suppliers specializing in pharmaceutical compounds. It is classified under the broader category of triazole derivatives, which are recognized for their antifungal, antibacterial, and anticancer properties. The presence of the triazole ring contributes to its biological activity by allowing interaction with various biological targets .
The synthesis of methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate typically involves several steps:
The reaction conditions may vary depending on the specific reagents used but often require careful control of temperature and pH to ensure optimal yields. The use of solvents like dimethylformamide or ethanol can facilitate the reaction process.
The molecular structure of methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate features:
The compound's structural representation can be illustrated using SMILES notation: CC(C(=O)OC)NCC(N)c1ncn[nH]c1. This notation helps in visualizing the arrangement of atoms within the molecule.
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate exhibits various chemical reactivities due to its functional groups:
These reactions are critical for developing derivatives that may exhibit improved pharmacological properties .
The mechanism of action for methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific biological targets:
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is expected to have specific physical properties such as:
The chemical properties include:
These properties play a crucial role in determining its usability in various applications .
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate has potential applications across several scientific fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1